molecular formula C17H25BO5 B1586918 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester CAS No. 480438-74-2

3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester

Cat. No.: B1586918
CAS No.: 480438-74-2
M. Wt: 320.2 g/mol
InChI Key: UPAKXEPDVAHKPP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester typically involves the reaction of phenylboronic acid with pinacol in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as toluene . The product is then purified by flash column chromatography to obtain the desired boronic ester . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Scientific Research Applications

3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is highly efficient and allows for the formation of complex organic molecules with high precision.

Comparison with Similar Compounds

3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester can be compared with other boronic esters such as:

The uniqueness of this compound lies in its stability and reactivity, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

tert-butyl [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO5/c1-15(2,3)21-14(19)20-13-10-8-9-12(11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAKXEPDVAHKPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378794
Record name 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480438-74-2
Record name 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=480438-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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